N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide
Description
Properties
IUPAC Name |
N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O/c1-2-9(16)14-7-3-8(12-5-11-7)15-6-10-4-13-15/h3-6H,2H2,1H3,(H,11,12,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTAEQWHTGNJIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=NC=N1)N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide typically involves the reaction of 6-chloropyrimidine-4-carboxamide with 1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]propanoic acid.
Reduction: Formation of N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamine.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing triazole and pyrimidine rings exhibit significant antimicrobial properties. For example, derivatives similar to N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. Studies have reported minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL against these pathogens .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For instance, compounds with similar structures have demonstrated significant anti-proliferative effects on HepG2 cell lines, with IC50 values indicating varying levels of potency. One study highlighted a derivative with two electron-donating methyl groups exhibiting an IC50 value of 13.004 µg/mL . This suggests that the compound may interfere with cancer cell growth through mechanisms such as apoptosis induction or cell cycle arrest.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. In particular, it has shown promise in inhibiting cyclooxygenase enzymes (COX), which are involved in inflammatory processes. Research indicates that derivatives of triazole can selectively inhibit COX-2 over COX-1, which is significant for developing anti-inflammatory drugs with fewer side effects .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of triazole-based compounds against several bacterial strains. The results indicated that this compound exhibited potent antimicrobial activity with MIC values comparable to established antibiotics.
Case Study 2: Anticancer Properties
In vitro studies on the HepG2 cancer cell line revealed that this compound and its derivatives significantly inhibited cell proliferation. The mechanism was further investigated using flow cytometry and apoptosis assays, confirming that the compound induces cell death via intrinsic pathways .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide involves its interaction with specific molecular targets. In the case of its role as a strigolactone biosynthesis inhibitor, the compound binds to and inhibits the activity of enzymes involved in the biosynthesis pathway, such as CAROTENOID CLEAVAGE DIOXYGENASE 7 and 8 (CCD7 and CCD8). This inhibition leads to a decrease in strigolactone levels, affecting plant growth and development .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
The target compound’s pyrimidine core distinguishes it from phenyl-based analogs (e.g., N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (Compound 12)) .
Table 1: Structural Comparison of Key Analogs
Substituent Effects on AChE Inhibition
- Electron-donating groups (e.g., methoxy) : Compound 12 (4-methoxyphenyl) showed the highest AChE inhibition (86.2% at 300 µM), suggesting that electron-donating groups enhance activity .
- Electron-withdrawing groups (e.g., chloro) : Compound 7 (2-chlorophenyl) exhibited slightly lower inhibition (80.1%), indicating substituent position and electronic effects modulate potency .
- Triazole placement : In the target compound, the triazole is directly attached to the pyrimidine ring, whereas analogs in Table 1 feature triazole on the propanamide side chain. This structural difference may influence conformational flexibility and target engagement.
Physicochemical Properties
Pharmacological and Mechanistic Insights
AChE Inhibition Trends
- Dose-dependent activity : Analogs like Compound 12 show 30.2% inhibition at 30 µM, highlighting concentration-dependent effects . The target compound’s pyrimidine core might enhance low-dose efficacy due to improved binding, but experimental validation is required.
- Mechanistic implications : The triazole moiety’s ability to coordinate metal ions or form hydrogen bonds could contribute to AChE inhibition. Pyrimidine’s planar structure may facilitate π-stacking with aromatic residues in the enzyme’s active site .
Neuroprotective Potential
Compounds in were tested in SH-SY5Y cells for protection against 6-OHDA-induced cytotoxicity, though results are unspecified. The target compound’s pyrimidine-triazole scaffold may offer neuroprotective benefits by modulating oxidative stress pathways, similar to triazole-containing antioxidants .
Biological Activity
N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 232.25 g/mol. The compound features a triazole ring fused to a pyrimidine structure, which is known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole and pyrimidine derivatives. For instance, compounds incorporating the triazole moiety have demonstrated significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MGC-803 (gastric cancer) | 11.5 | Induces apoptosis through caspase activation |
| 5-FU (control) | MGC-803 | 9.79 | Standard chemotherapy agent |
In a study by Zhang et al. (2017), it was shown that derivatives with the triazole ring significantly enhanced apoptosis induction in cancer cells compared to their non-triazole counterparts. The mechanism involved upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Triazole derivatives are well-known for their efficacy against fungal infections:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 8 µg/mL | |
| Staphylococcus aureus | 16 µg/mL |
These findings suggest that this compound could be a promising candidate for further development as an antimicrobial agent.
Study 1: Anticancer Efficacy
A recent study investigated the effects of this compound on gastric cancer cell lines. The results indicated that treatment with this compound led to significant cell cycle arrest at the G0/G1 phase and increased apoptosis markers such as cleaved caspase 3 and PARP .
Study 2: Antimicrobial Screening
Another research effort focused on evaluating the antimicrobial efficacy of various triazole derivatives, including this compound. The compound showed promising results against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
